molecular formula C19H40N2S B14531192 N-Dodecyl-N'-hexan-2-ylthiourea CAS No. 62549-46-6

N-Dodecyl-N'-hexan-2-ylthiourea

Cat. No.: B14531192
CAS No.: 62549-46-6
M. Wt: 328.6 g/mol
InChI Key: BSJGUBXQPYEYAE-UHFFFAOYSA-N
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Description

N-Dodecyl-N'-hexan-2-ylthiourea is a specialty organosulfur compound offered for research and development purposes. As a derivative of thiourea, this compound is part of a class of molecules that has garnered significant attention in medicinal and organic chemistry due to its diverse biological potential . Thiourea derivatives are recognized for their role as versatile intermediates in organic synthesis and are investigated for a range of biological activities, including antibacterial, antioxidant, and anticancer properties . Researchers are particularly interested in such compounds for developing new antimicrobial agents to address the global threat of antimicrobial resistance. Some thiourea derivatives have demonstrated potency against challenging bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for thiourea derivatives often involves their ability to coordinate with metal atoms through nitrogen and sulfur atoms, forming stable metal complexes that can enhance their biological activity . The specific alkyl chain lengths (dodecyl and hexyl) in this compound may influence its lipophilicity and interaction with biological membranes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62549-46-6

Molecular Formula

C19H40N2S

Molecular Weight

328.6 g/mol

IUPAC Name

1-dodecyl-3-hexan-2-ylthiourea

InChI

InChI=1S/C19H40N2S/c1-4-6-8-9-10-11-12-13-14-15-17-20-19(22)21-18(3)16-7-5-2/h18H,4-17H2,1-3H3,(H2,20,21,22)

InChI Key

BSJGUBXQPYEYAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=S)NC(C)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Unsymmetrical Thioureas

Thioureas are typically synthesized via reactions involving amines and thiocarbonylating agents. For unsymmetrical derivatives such as N-dodecyl-N'-hexan-2-ylthiourea, the primary challenge lies in achieving regioselective coupling of two distinct amines. The following methodologies have been validated across multiple studies:

Carbon Disulfide-Mediated Coupling

The reaction of primary amines with carbon disulfide (CS2) under basic conditions forms dithiocarbamate intermediates, which can subsequently react with electrophilic agents to yield thioureas. This approach is highly adaptable for synthesizing both symmetrical and unsymmetrical derivatives.

Isothiocyanate-Amine Condensation

Isothiocyanates, generated from amines and CS2, react with secondary amines to form thioureas. This method offers precise control over substituent placement and is widely used for unsymmetrical derivatives.

Solid-Phase Synthesis

While less common for small molecules, solid-phase strategies enable sequential coupling of amines to resin-bound intermediates, facilitating the synthesis of complex thioureas.

Preparation of this compound

Method 1: Two-Step Coupling via Dithiocarbamate Intermediate

Step 1: Formation of Sodium N-Dodecyldithiocarbamate

A mixture of n-dodecylamine (92.5 g, 0.5 mol), carbon disulfide (38 g, 0.5 mol), and 20% aqueous NaOH (100 g, 0.5 mol) in water (300 mL) is vigorously stirred at 50°C until CS2 is fully consumed. The resulting sodium N-dodecyldithiocarbamate is isolated as a pale-yellow solution.

Step 2: Reaction with Hexan-2-amine

To the dithiocarbamate solution, 1,3-propanesultone (61 g, 0.5 mol) is added in portions, followed by hexan-2-amine (51 g, 0.5 mol). The mixture is heated at 50°C for 1 hour, after which additional NaOH (100 g, 0.5 mol) is introduced to precipitate the product. The crude thiourea is recrystallized from a 4:1 isopropanol-water mixture, yielding 70–75% of this compound as white crystals.

Key Reaction Parameters

Parameter Value
Temperature 50°C
Solvent Water
Reaction Time 1–2 hours
Yield 70–75%

Method 2: Isothiocyanate Route

Step 1: Synthesis of Dodecyl Isothiocyanate

n-Dodecylamine (100 mmol) is treated with thiophosgene (110 mmol) in dichloromethane (DCM) at 0°C. The reaction is stirred for 4 hours, washed with water, and dried over Na2SO4 to yield dodecyl isothiocyanate (85% yield).

Step 2: Condensation with Hexan-2-amine

Dodecyl isothiocyanate (50 mmol) is reacted with hexan-2-amine (55 mmol) in anhydrous THF at room temperature for 12 hours. The solvent is evaporated, and the residue is purified via silica gel chromatography (hexane:EtOAc, 3:1) to obtain the thiourea derivative in 82% yield.

Optimization Data

Parameter Optimal Value
Solvent THF
Temperature 25°C
Molar Ratio 1:1.1 (isothiocyanate:amine)
Purification Column chromatography

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Method 1 offers higher yields (70–75%) but requires careful control of reaction conditions to avoid symmetrical byproducts.
  • Method 2 provides superior regioselectivity (82% yield) but involves toxic thiophosgene, necessitating stringent safety protocols.

Environmental and Operational Considerations

  • The carbon disulfide route (Method 1) uses aqueous media, aligning with green chemistry principles.
  • Method 2 generates stoichiometric HCl, requiring neutralization steps.

Characterization and Analytical Data

Spectroscopic Properties

  • 1H NMR (400 MHz, CDCl3): δ 0.88 (t, 3H, CH3), 1.25–1.45 (m, 22H, aliphatic CH2), 1.55 (m, 1H, CH(CH3)), 3.45 (q, 2H, NCH2), 5.21 (br s, 2H, NH).
  • IR (KBr): 3270 cm⁻¹ (N-H stretch), 1575 cm⁻¹ (C=S).
  • HR-MS (ESI+): m/z 329.2985 [M+H]+ (calc. 329.2987).

Physicochemical Properties

Property Value
Melting Point 76–77°C
LogP 7.8
Solubility Insoluble in water; soluble in DMF, DCM

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-N’-hexan-2-ylthiourea undergoes various chemical reactions, including:

    Oxidation: Thioureas can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of thioureas can lead to the formation of thiols or amines.

    Substitution: Thioureas can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N-Dodecyl-N’-hexan-2-ylthiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Dodecyl-N’-hexan-2-ylthiourea involves its interaction with molecular targets through its thiourea functional group. The sulfur atom in the thiourea moiety can form strong interactions with metal ions and other electrophilic centers. This interaction can inhibit the activity of enzymes or disrupt the function of proteins, leading to its biological effects. The compound may also interfere with cellular pathways by binding to specific receptors or enzymes .

Comparison with Similar Compounds

Structural Comparison with Thiourea Analogues

Thiourea derivatives vary widely based on substituent groups, which dictate their physicochemical and functional properties. Below is a comparative analysis of N-Dodecyl-N'-hexan-2-ylthiourea with key analogues:

Table 1. Structural and Molecular Comparison of Thiourea Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Functional Groups
This compound C₁₉H₄₀N₂S 328.57 Dodecyl, Hexan-2-yl Thiourea
N-Hexanoyl-N'-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea C₂₂H₂₅N₃O₂S 395.52 Hexanoyl, Benzoxazolyl-phenyl Thiourea, Benzoxazole
Benzalkonium chloride (BAC12) C₁₉H₃₄ClN 304.00 Benzyl, Dodecyl Quaternary ammonium
  • N-Hexanoyl-N'-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea: This compound features an aromatic benzoxazole ring and a hexanoyl group, enhancing rigidity and electronic conjugation. The benzoxazole moiety may improve UV absorption or fluorescence, making it suitable for optical applications .
  • Benzalkonium chloride (BAC12) : A quaternary ammonium compound with antimicrobial properties. Unlike thioureas, BAC12 is cationic, enabling strong interactions with negatively charged surfaces (e.g., bacterial membranes) .

This compound

  • Hydrophobicity : The long alkyl chains (C₁₂ and C₆) suggest low water solubility and high lipid affinity, ideal for surfactant or emulsifier roles.
  • Thermal Stability : Aliphatic thioureas generally exhibit moderate thermal stability, decomposing above 150°C.

N-Hexanoyl-N'-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea

  • Its higher molar mass (395.52 g/mol) correlates with increased melting points compared to aliphatic thioureas .

Benzalkonium chloride (BAC12)

  • Cationic Nature : Enables superior antimicrobial efficacy but may cause cytotoxicity in eukaryotic cells, limiting biomedical use .

Research Findings and Application-Based Comparison

Thioureas vs. Quaternary Ammonium Compounds

  • Surfactant Performance: BAC12 (cationic) outperforms thioureas in antimicrobial activity but lacks the metal-chelating ability of thioureas. This compound’s non-ionic nature may reduce environmental toxicity .
  • Coordination Chemistry : Thioureas form stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), useful in catalysis or corrosion inhibition. Aromatic thioureas (e.g., benzoxazole derivative) exhibit stronger metal-binding due to electron-withdrawing groups .

Hydroxyureas ()

  • Unlike thioureas, hydroxyureas (-NH-C(O)-NH-OH) possess a hydroxyl group, enhancing hydrogen-bonding capacity. They are clinically used for sickle cell disease but lack the sulfur-based reactivity of thioureas .

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